molecular formula C15H21N3O3S B13366027 N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea

N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea

Cat. No.: B13366027
M. Wt: 323.4 g/mol
InChI Key: VZSNEMKJMQYQRF-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, a morpholine ring, and a methoxy-substituted phenyl ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-(4-morpholinyl)aniline with propionyl chloride to form N-[3-methoxy-4-(4-morpholinyl)phenyl]propionamide.

    Thiourea Formation: The intermediate is then reacted with thiourea under acidic conditions to yield the final product, N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiourea group.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the thiourea group.

Scientific Research Applications

N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Methoxy-4-(4-morpholinyl)phenyl]-6-(1H-pyrazol-3-yl)-2-pyridinecarboxamide
  • 4-Methoxy-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide

Uniqueness

N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted phenyl ring and morpholine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(3-methoxy-4-morpholin-4-ylphenyl)carbamothioyl]propanamide

InChI

InChI=1S/C15H21N3O3S/c1-3-14(19)17-15(22)16-11-4-5-12(13(10-11)20-2)18-6-8-21-9-7-18/h4-5,10H,3,6-9H2,1-2H3,(H2,16,17,19,22)

InChI Key

VZSNEMKJMQYQRF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)OC

Origin of Product

United States

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